N-[2-(3,4-dichlorophenoxy)propyl]-N-methyl-1,3-oxazole-4-carboxamide
Description
N-[2-(3,4-dichlorophenoxy)propyl]-N-methyl-1,3-oxazole-4-carboxamide is a synthetic organic compound known for its diverse applications in various scientific fields. This compound features a unique structure that includes a dichlorophenoxy group, a propyl chain, and an oxazole ring, making it a subject of interest in chemical research and industrial applications.
Properties
IUPAC Name |
N-[2-(3,4-dichlorophenoxy)propyl]-N-methyl-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O3/c1-9(21-10-3-4-11(15)12(16)5-10)6-18(2)14(19)13-7-20-8-17-13/h3-5,7-9H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSFMGKMWFCAQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C(=O)C1=COC=N1)OC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dichlorophenoxy)propyl]-N-methyl-1,3-oxazole-4-carboxamide typically involves multiple steps. One common method starts with the reaction of 3,4-dichlorophenol with epichlorohydrin to form 3,4-dichlorophenoxypropanol. This intermediate is then reacted with methylamine to produce N-methyl-3,4-dichlorophenoxypropylamine. Finally, this amine is cyclized with oxazole-4-carboxylic acid under specific conditions to yield the target compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dichlorophenoxy)propyl]-N-methyl-1,3-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-[2-(3,4-dichlorophenoxy)propyl]-N-methyl-1,3-oxazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dichlorophenoxy)propyl]-N-methyl-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,4-dichlorophenoxy)ethyl]-N-methyl-1,3-oxazole-4-carboxamide
- N-[2-(3,4-dichlorophenoxy)propyl]-N-ethyl-1,3-oxazole-4-carboxamide
- N-[2-(3,4-dichlorophenoxy)propyl]-N-methyl-1,3-thiazole-4-carboxamide
Uniqueness
N-[2-(3,4-dichlorophenoxy)propyl]-N-methyl-1,3-oxazole-4-carboxamide stands out due to its specific structural features, which confer unique chemical and biological properties. Its dichlorophenoxy group and oxazole ring are particularly significant in determining its reactivity and interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
